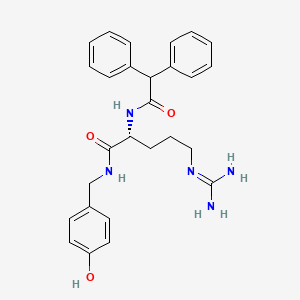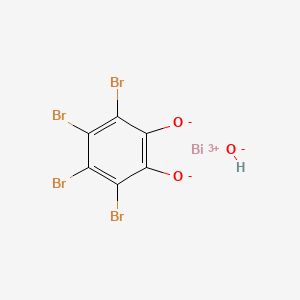
AMG-25
Vue d'ensemble
Description
c-Kit-IN-5-1 est un inhibiteur puissant de la tyrosine kinase du récepteur c-Kit, qui joue un rôle crucial dans la signalisation cellulaire, la prolifération et la survie. Ce composé a montré une sélectivité significative pour c-Kit par rapport à d'autres kinases telles que KDR, p38, Lck et Src, ce qui en fait un outil précieux dans la recherche scientifique .
Applications De Recherche Scientifique
c-Kit-IN-5-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of c-Kit and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of c-Kit in cell signaling, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant c-Kit signaling, such as gastrointestinal stromal tumors and certain types of leukemia.
Industry: Utilized in the development of new drugs targeting c-Kit and related pathways
Mécanisme D'action
Target of Action
AMG-25 exhibits potent inhibition of c-Kit , a protein that plays a crucial role in cell survival and proliferation . This compound has shown more than 200-fold selectivity against other proteins such as KDR, p38, Lck, and Src .
Mode of Action
This compound interacts with its primary target, c-Kit, by binding to it and inhibiting its function . This interaction results in the suppression of the protein’s activity, thereby affecting the survival and proliferation of cells .
Biochemical Pathways
Given that c-kit is involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways, it is likely that this compound impacts these pathways through its inhibition of c-kit .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its inhibition of c-Kit. By suppressing c-Kit activity, this compound can potentially influence cell survival and proliferation, leading to effects at the cellular level .
Méthodes De Préparation
La synthèse de c-Kit-IN-5-1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions chimiques impliquant l'utilisation de divers réactifs et catalyseurs . Les méthodes de production industrielle suivent également des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
c-Kit-IN-5-1 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
c-Kit-IN-5-1 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de c-Kit et ses effets sur diverses voies biochimiques.
Biologie : Employé dans des tests cellulaires pour étudier le rôle de c-Kit dans la signalisation cellulaire, la prolifération et la survie.
Médecine : Exploré comme un agent thérapeutique potentiel pour les maladies impliquant une signalisation c-Kit aberrante, telles que les tumeurs stromales gastro-intestinales et certains types de leucémie.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant c-Kit et les voies associées
Mécanisme d'action
c-Kit-IN-5-1 exerce ses effets en inhibant la tyrosine kinase du récepteur c-Kit. Cette inhibition empêche la phosphorylation de c-Kit et l'activation subséquente des voies de signalisation en aval, notamment la voie phosphatidylinositol 3-kinase/protéine kinase B. En bloquant ces voies, c-Kit-IN-5-1 réduit efficacement la prolifération cellulaire et induit l'apoptose dans les cellules dépendantes de la signalisation c-Kit .
Comparaison Avec Des Composés Similaires
c-Kit-IN-5-1 est unique par sa forte sélectivité pour c-Kit par rapport aux autres kinases. Des composés similaires comprennent :
Dérivés de thiazolo[5,4-b]pyridine : Ces composés ont été synthétisés pour surmonter la résistance aux inhibiteurs c-Kit existants et sont prometteurs dans les études précliniques.
c-Kit-IN-5-1 se distingue par sa forte sélectivité et ses propriétés pharmacocinétiques souhaitables, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-(2-aminoquinazolin-6-yl)-4-methyl-1-[4-(1,3-oxazol-2-yl)phenyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFSMGCBFTXTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




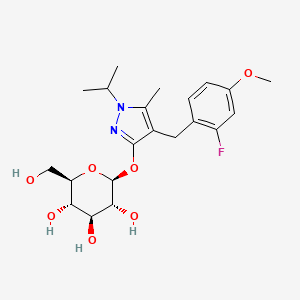
![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)

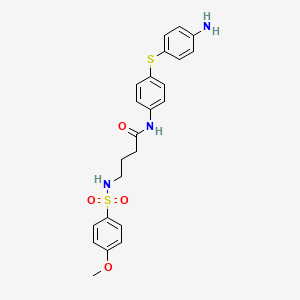




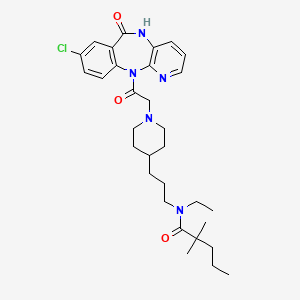
![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)
